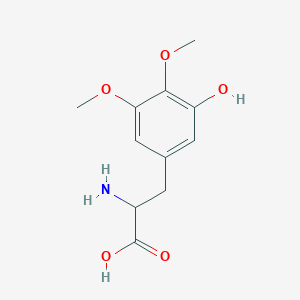
(2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with hydroxyl and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method includes the use of protected amino acids and phenolic compounds, which are then deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
Chemistry: In chemistry, (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and receptors.
Medicine: In medicine, it is investigated for its potential therapeutic effects, including its antioxidant properties and its ability to modulate biological pathways.
Industry: In industry, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups on the phenyl ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
相似化合物的比较
(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid: This compound has two hydroxyl groups on the phenyl ring instead of one hydroxyl and two methoxy groups.
(2S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: This compound has one hydroxyl and one methoxy group on the phenyl ring.
Uniqueness: The presence of both hydroxyl and methoxy groups on the phenyl ring of (2S)-2-Amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for various applications.
属性
CAS 编号 |
1253790-10-1 |
|---|---|
分子式 |
C11H15NO5 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
2-amino-3-(3-hydroxy-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-9-5-6(3-7(12)11(14)15)4-8(13)10(9)17-2/h4-5,7,13H,3,12H2,1-2H3,(H,14,15) |
InChI 键 |
BERQAKZNRKGOMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















